molecular formula C6H7BrO2 B042612 2-Bromocyclohexane-1,3-dione CAS No. 60060-44-8

2-Bromocyclohexane-1,3-dione

Cat. No. B042612
Key on ui cas rn: 60060-44-8
M. Wt: 191.02 g/mol
InChI Key: UBUJDMSDEQBNTG-UHFFFAOYSA-N
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Patent
US07888344B2

Procedure details

To a stirred solution of cyclohexane-1,3-dione (1.12 g, 10 mmol) in AcOH (20 mL) at r.t. was added bromine (1.6 g, 0.51 mL, 10 mmol) dropwise. The reaction mixture was stirred for 2 h and then the product was isolated by filtration. The precipitate was washed twice with Et2O (100 mL) and then dried in vacuo to give the title compound in quantitative yield as a buff solid, which was used without further purification. LCMS (ES+) 190.9 (M+H)+.
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:8])[CH2:6][CH2:5][CH2:4][C:3](=[O:7])[CH2:2]1.[Br:9]Br>CC(O)=O>[Br:9][CH:2]1[C:3](=[O:7])[CH2:4][CH2:5][CH2:6][C:1]1=[O:8]

Inputs

Step One
Name
Quantity
1.12 g
Type
reactant
Smiles
C1(CC(CCC1)=O)=O
Name
Quantity
0.51 mL
Type
reactant
Smiles
BrBr
Name
Quantity
20 mL
Type
solvent
Smiles
CC(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the product was isolated by filtration
WASH
Type
WASH
Details
The precipitate was washed twice with Et2O (100 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1C(CCCC1=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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